molecular formula C10H14N2OS B6141041 1-(2-Hydroxyethyl)-3-(4-methylphenyl)thiourea CAS No. 52266-71-4

1-(2-Hydroxyethyl)-3-(4-methylphenyl)thiourea

Cat. No.: B6141041
CAS No.: 52266-71-4
M. Wt: 210.30 g/mol
InChI Key: FCAYIUPXUSYQFA-UHFFFAOYSA-N
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Description

Overview of Substituted Thiourea (B124793) Derivatives in Academic Chemistry

Substituted thiourea derivatives are a versatile class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms, which bear various organic substituents. These molecules are of significant interest in academic chemistry due to their diverse applications, which stem from their unique structural and electronic properties. nih.gov They are widely explored in medicinal chemistry for their potential biological activities, including antimicrobial, anticancer, and antiviral properties. nih.gov In materials science, thiourea derivatives are investigated for their roles in the formation of coordination polymers and as corrosion inhibitors for metals. delchimica.com Furthermore, their ability to act as ligands for transition metals makes them valuable in the field of catalysis.

Rationale for Investigating the 1-(2-Hydroxyethyl)-3-(4-methylphenyl)thiourea Scaffold

The specific scaffold of this compound combines two key structural motifs that suggest a rich area for chemical investigation. The N-aryl group, specifically the 4-methylphenyl (p-tolyl) moiety, can influence the electronic properties and steric environment of the thiourea core. The N'-hydroxyethyl group introduces a hydroxyl functionality, which can participate in hydrogen bonding and potentially act as a coordination site for metal ions. This combination of a hydrophobic aromatic ring and a hydrophilic hydroxyl group imparts an amphiphilic character to the molecule, suggesting potential applications in areas such as self-assembly, organocatalysis, and the development of novel ligands. The study of N-aryl-N'-alkylthioureas is an active area of research, with investigations into their reactivity and potential applications.

Historical Development of Thiourea Chemistry Relevant to the Compound

The chemistry of thiourea dates back to the 19th century, with significant advancements in its synthesis and reactions occurring throughout the 20th century. A pivotal development in the synthesis of substituted thioureas was the reaction of isothiocyanates with primary or secondary amines. This straightforward and generally high-yielding reaction remains a primary method for the preparation of unsymmetrically substituted thioureas like this compound. The synthesis of the necessary isothiocyanate precursors, such as 4-methylphenyl isothiocyanate, has also been well-established, with various methods available for their preparation from the corresponding anilines. rsc.orgorganic-chemistry.org The development of spectroscopic techniques such as NMR, IR, and mass spectrometry has been crucial in the characterization of these compounds, allowing for detailed structural elucidation.

Current Gaps and Future Trajectories in Thiourea Research

Scope and Objectives of the Research Perspective on the Compound

This article aims to provide a comprehensive perspective on the chemical compound this compound. The primary objective is to present a scientifically grounded overview of its structure, potential synthesis, and the rationale for its academic investigation, based on the established principles of thiourea chemistry and data from closely related analogues. By synthesizing the available information on similar compounds, this perspective seeks to highlight the potential areas of interest and future research directions for this particular molecule.

Detailed Research Findings

Given the limited specific data for this compound, the following sections present a plausible synthetic route and illustrative spectroscopic and crystallographic data from closely analogous compounds. This approach provides a scientifically informed projection of the expected chemical properties of the target compound.

Plausible Synthesis

The synthesis of this compound can be readily achieved through the reaction of 4-methylphenyl isothiocyanate with 2-aminoethanol. This is a standard and efficient method for the preparation of N,N'-disubstituted thioureas.

Reaction Scheme:

The reaction is typically carried out in a suitable organic solvent, such as ethanol (B145695) or acetonitrile (B52724), at room temperature or with gentle heating. The product can then be isolated and purified by recrystallization. The starting materials, 4-methylphenyl isothiocyanate and 2-aminoethanol, are commercially available or can be synthesized through well-established methods. rsc.orgacs.orgchemicalbook.comnbinno.com

Spectroscopic Data for Analogous Compounds

To provide an insight into the expected spectroscopic features of this compound, data for the analogous compounds N-(p-tolyl)thiourea and 1-(2-hydroxyethyl)-3-phenylthiourea are presented below.

Interactive Table 1: Illustrative ¹H NMR Data

CompoundSolventChemical Shift (δ) ppm and MultiplicityAssignment
N-(p-tolyl)thiourea DMSO-d₆9.45 (s, 1H), 8.05 (br s, 2H), 7.29 (d, 2H), 7.12 (d, 2H), 2.26 (s, 3H)NH, NH₂, Ar-H, Ar-H, CH₃
1-(2-hydroxyethyl)-3-phenylthiourea DMSO-d₆9.60 (s, 1H), 8.01 (t, 1H), 7.45-7.10 (m, 5H), 4.85 (t, 1H), 3.55 (q, 2H), 3.45 (q, 2H)Ar-NH, CH₂-NH, Ar-H, OH, NH-CH₂, CH₂-OH

Interactive Table 2: Illustrative FTIR Data

CompoundWavenumber (cm⁻¹)Assignment
N-(p-tolyl)thiourea 3390, 3270, 3170N-H stretching
1610N-H bending
1530C-N stretching
1250C=S stretching
1-(2-hydroxyethyl)-3-phenylthiourea nih.gov~3300 (broad)O-H stretching
3180, 3020N-H stretching
1550N-H bending
1240C=S stretching

Interactive Table 3: Illustrative Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)
N-(p-tolyl)thiourea ESI167.06
1-(2-hydroxyethyl)-3-phenylthiourea nih.govESI197.07

Crystal Structure of an Analogous Compound

While the crystal structure of this compound is not publicly available, the structure of the closely related compound 1-(2-hydroxyethyl)-3-phenylthiourea has been reported. nih.gov In this structure, the molecule adopts a conformation where the thiourea group is not planar with the phenyl ring. The crystal packing is stabilized by a network of intermolecular hydrogen bonds involving the N-H groups, the sulfur atom of the thiocarbonyl group, and the hydroxyl group. nih.gov This extensive hydrogen bonding leads to the formation of a three-dimensional network. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding patterns in its solid state.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxyethyl)-3-(4-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-8-2-4-9(5-3-8)12-10(14)11-6-7-13/h2-5,13H,6-7H2,1H3,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAYIUPXUSYQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364365
Record name 1-(2-hydroxyethyl)-3-(4-methylphenyl)thiourea
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Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52266-71-4
Record name NSC143341
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-hydroxyethyl)-3-(4-methylphenyl)thiourea
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Synthetic Methodologies and Chemical Transformations

Optimized Reaction Pathways for the Synthesis of 1-(2-Hydroxyethyl)-3-(4-methylphenyl)thiourea

The synthesis of this compound is most commonly achieved through the nucleophilic addition of an amine to an isothiocyanate. This approach is a well-established and versatile method for the formation of N,N'-disubstituted thiourea (B124793) derivatives. rsc.org

The primary precursors for the synthesis of this compound are 2-aminoethanol (also known as ethanolamine) and 4-methylphenyl isothiocyanate (commonly known as p-tolyl isothiocyanate).

2-Aminoethanol (C₂H₇NO): This bifunctional compound, containing both an amine and a hydroxyl group, is a readily available and widely used chemical intermediate. Its high reactivity and commercial availability make it an accessible precursor for this synthesis.

4-Methylphenyl isothiocyanate (C₈H₇NS): This organosulfur compound is the key electrophile in the reaction. It is commercially available from various chemical suppliers and is frequently used in the preparation of thiourea derivatives. youtube.comrsc.orggoogle.com

An alternative, though less direct, synthetic approach involves the reaction of a toluidine (such as p-toluidine) with a thiocyanate (B1210189) salt (e.g., ammonium (B1175870) thiocyanate) in the presence of a mineral acid. researchgate.netnih.gov This method generates the isothiocyanate in situ, which then reacts with the amine. However, the one-pot reaction of the pre-formed isothiocyanate with the amine is generally more straightforward and provides higher purity.

Table 1: Primary Reactant Precursors
ReactantChemical FormulaMolar Mass (g/mol)Role in SynthesisCommercial Availability
2-AminoethanolC₂H₇NO61.08NucleophileHigh
4-Methylphenyl isothiocyanateC₈H₇NS149.21ElectrophileHigh

The reaction between 2-aminoethanol and 4-methylphenyl isothiocyanate is typically carried out in an organic solvent. The choice of solvent and reaction temperature can influence the reaction rate and the purity of the final product.

Commonly used solvents include acetone, acetonitrile (B52724), and dichloromethane. researchgate.net The reaction can often proceed at room temperature, although gentle heating or refluxing may be employed to increase the reaction rate and ensure completion. The reaction is generally clean, with high yields of the desired thiourea derivative. researchgate.net

Optimization strategies to maximize the yield and purity of this compound include:

Stoichiometry: Using a near-equimolar ratio of the reactants is typical. A slight excess of the more volatile reactant may be used to drive the reaction to completion.

Temperature Control: While the reaction can be performed at room temperature, optimization studies for similar thiourea syntheses have shown that adjusting the temperature can be crucial. For instance, in some continuous-flow syntheses of thioureas, 80 °C was found to be an optimal temperature, with higher temperatures leading to side products. researchgate.net

Reaction Time: The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

Purification: The product can be isolated by filtration if it precipitates from the reaction mixture, or by removal of the solvent under reduced pressure. Recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol/water mixture, is a common method to obtain a high-purity product.

Table 2: Typical Reaction Parameters for Thiourea Synthesis
ParameterConditionRationale
SolventAcetone, Acetonitrile, DichloromethaneProvides a medium for the reactants to dissolve and react.
TemperatureRoom Temperature to RefluxControls the rate of reaction; optimization can improve yield.
Reaction Time1-24 hoursEnsures the reaction proceeds to completion.
Work-upFiltration or Solvent EvaporationIsolation of the crude product.
PurificationRecrystallizationTo obtain a high-purity final product.

The purity of the synthesized this compound is assessed using standard analytical techniques for organic compounds.

Melting Point: A sharp and well-defined melting point is indicative of a pure compound. For comparison, the melting point of the related compound p-tolylthiourea (B1348918) is 188°C. researchgate.netnih.gov

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the compound by identifying the chemical shifts and coupling patterns of the protons and carbons in the molecule. google.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present, such as the N-H, O-H, C=S, and aromatic C-H bonds. google.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity. researchgate.net

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound, which should correspond to the calculated values for the molecular formula C₁₀H₁₄N₂OS. google.com

Derivatization Strategies for Structural Analogs of this compound

The structure of this compound offers several sites for chemical modification to generate structural analogs. These derivatization strategies can be broadly categorized into modifications of the hydroxyethyl (B10761427) moiety and functionalization of the 4-methylphenyl ring.

The primary hydroxyl group of the hydroxyethyl side chain is a key site for derivatization. Standard alcohol reactions can be employed to introduce new functional groups.

Esterification: The hydroxyl group can be acylated with acid chlorides or anhydrides in the presence of a base to form esters.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) can yield ethers. Alkoxylation, for example with ethylene (B1197577) oxide, can be used to extend the side chain. google.commasterorganicchemistry.com

Oxidation: Mild oxidation could convert the primary alcohol to an aldehyde, while stronger oxidizing agents could yield a carboxylic acid.

Cyclization: The hydroxyl group can act as an internal nucleophile. For instance, N-(2-hydroxyethyl)-N'-phenylthioureas can undergo S-cyclization in the presence of a base and p-toluenesulfonyl chloride to form 2-phenylaminothiazolines. researchgate.net

The 4-methylphenyl ring can be functionalized through electrophilic aromatic substitution (EAS) reactions. The existing substituents—the methyl group and the thiourea moiety—will direct incoming electrophiles to specific positions on the ring. The methyl group is an activating, ortho-, para-director, while the N-substituted thiourea group is generally considered an activating, ortho-, para-director due to the lone pairs on the nitrogen atom adjacent to the ring.

Given that the para position is already occupied by the methyl group, electrophilic substitution would be directed to the ortho positions relative to the thiourea group (positions 2 and 6) and the ortho positions relative to the methyl group (positions 3 and 5). The steric hindrance from the bulky thiourea group might favor substitution at the positions ortho to the methyl group.

Potential electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) can be achieved using a mixture of concentrated nitric acid and sulfuric acid. youtube.comyoutube.comrhhz.net Thiourea nitrate (B79036) in sulfuric acid has also been reported as a nitrating agent for aromatic compounds. wikipedia.org

Halogenation: Bromination or chlorination can be carried out using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃).

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl₃. acs.org The use of strong Brønsted acids like triflic acid can also promote Friedel-Crafts type reactions with thioureas. rsc.org

Substitution at the Thiourea Nitrogen Atoms

The nitrogen atoms within the thiourea backbone of this compound serve as nucleophilic centers, allowing for a variety of substitution reactions. This reactivity is fundamental to the structural modification of the parent compound, enabling the synthesis of a diverse range of derivatives. The lone pair of electrons on the nitrogen atoms can attack various electrophilic species, leading to the formation of new covalent bonds.

The degree of substitution depends on the reaction conditions and the nature of the electrophile. For instance, in the presence of a strong base, the N-H protons can be abstracted, enhancing the nucleophilicity of the nitrogen atoms and facilitating reactions with weaker electrophiles. These substitution reactions are crucial for creating libraries of related compounds for further research and application. A common transformation involves the reaction of thioureas with amines to yield guanidine (B92328) derivatives. researchgate.net

Detailed research findings indicate that the electronic environment of the thiourea moiety influences the reactivity of the nitrogen atoms. The presence of the electron-donating 4-methylphenyl group can modulate the nucleophilicity of the adjacent nitrogen, while the hydroxyl group on the ethyl substituent offers an additional site for potential chemical modification, such as etherification or esterification, although the focus here remains on the thiourea nitrogens.

Reaction TypeElectrophileProduct ClassSignificance
AlkylationAlkyl Halides (e.g., CH₃I)IsothioureasCreates S-alkylated derivatives with altered biological and chemical properties.
AcylationAcyl Chlorides (e.g., CH₃COCl)N-AcylthioureasIntroduces carbonyl functionality, often enhancing biological activity. mdpi.com
Reaction with AminesAmines (in the presence of a coupling agent)GuanidinesTransforms the thiourea into a guanidine core, a common pharmacophore. researchgate.net

Green Chemistry Approaches in Synthetic Route Design

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiourea derivatives to minimize environmental impact. mdpi.combohrium.com These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. For the synthesis of thiourea scaffolds, several green methodologies have been developed and refined.

One prominent green strategy involves the use of alternative and safer solvents. Water, in particular, has been utilized as a green solvent for the synthesis of certain thiourea derivatives, replacing toxic and flammable organic solvents. google.com Microwave-assisted synthesis has also emerged as an energy-efficient method, often leading to significantly reduced reaction times and improved yields compared to conventional heating.

Furthermore, solvent-free reaction conditions, or mechanochemistry, represent a significant advancement in the green synthesis of thioureas. beilstein-journals.org This technique involves the grinding of solid reactants, which can lead to the formation of the desired product without the need for any solvent, thus minimizing waste. Another innovative approach utilizes solar energy to drive the synthesis of N,N'-disubstituted thioureas in water, presenting a sustainable and environmentally benign pathway. researchgate.net

Green ApproachKey PrincipleExample ConditionAdvantage
Aqueous SynthesisUse of water as a safe solventReaction of amines and phenoxysulfonyl chloride in water. google.comNon-toxic, non-flammable, and environmentally friendly.
Microwave IrradiationEnergy efficiencySynthesis of saccharin (B28170) substituted thioureas in water under microwave conditions. Reduced reaction times, higher yields.
MechanochemistrySolvent-free synthesisNeat grinding of an isothiocyanate with a diamine. beilstein-journals.orgEliminates solvent waste, high yields.
Solar EnergyUse of renewable energyReaction of aromatic amines with CS₂ in water under sunlight. researchgate.netSustainable and low-cost energy source.

Catalytic Synthesis of Thiourea Scaffolds

Beyond their own synthesis, thiourea derivatives have gained significant prominence as powerful organocatalysts. rsc.org Their ability to act as hydrogen-bond donors allows them to activate a wide range of electrophilic substrates, facilitating numerous chemical transformations with high efficiency and stereoselectivity. rsc.orgchim.itresearchgate.net The N-H protons of the thiourea moiety form dual hydrogen bonds with electron-deficient functional groups like carbonyls, imines, and nitro groups, thereby lowering the energy of the transition state. rsc.org

Bifunctional thiourea catalysts, which contain both a hydrogen-bond donating thiourea group and a basic site (e.g., an amine), have been particularly successful. researchgate.net These catalysts can activate both the electrophile and the nucleophile simultaneously, leading to highly controlled and asymmetric reactions.

The application of thiourea catalysts is extensive and includes key reactions in organic synthesis such as Michael additions, aza-Henry reactions, and Pictet-Spengler reactions. chim.itresearchgate.netlibretexts.org These catalytic systems offer a metal-free alternative to traditional catalysts, which is advantageous in the synthesis of pharmaceuticals and other biologically active molecules where metal contamination is a concern. chemrxiv.org The development of chiral thiourea catalysts has been instrumental in the asymmetric synthesis of complex molecules. researchgate.netchemrxiv.org

Catalyzed ReactionRole of Thiourea CatalystExample Application
Michael AdditionActivates the nitroolefin electrophile via hydrogen bonding. libretexts.orgSynthesis of γ-nitrocarbonyl compounds.
Aza-Henry ReactionActivates the imine and the nitroalkane for nucleophilic addition. researchgate.netEnantioselective synthesis of β-nitroamines.
Pictet-Spengler ReactionCatalyzes the cyclization of β-arylethylamines with aldehydes. chim.itAsymmetric synthesis of tetrahydro-β-carbolines. chim.it
Strecker SynthesisActivates imines for the addition of cyanide. libretexts.orgSynthesis of α-aminonitriles.

Structural Elucidation and Conformational Analysis

Solution-Phase Conformational Dynamics

Spectroscopic Probes for Conformation in Different Solvents

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying these conformational changes. Key indicators include:

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can provide through-space correlations between protons. For thiourea (B124793) derivatives, NOE signals between a specific N-H proton and protons on the adjacent aromatic or alkyl groups can help determine the preferred orientation (e.g., syn or anti) around the C-N bond in a given solvent.

The choice of solvent can affect catalytic efficiency and conformational equilibria in thiourea compounds. Different conformational states can give rise to distinct N-H stretching bands in infrared spectra, allowing for the differentiation between conformers. For example, in diphenylthioureas, the catalytically superior CF3-substituted variant was found to favor the trans-trans conformation in solution, which is optimal for donating two hydrogen bonds.

In the solid state, the conformation is fixed within the crystal lattice. For instance, the crystal structure of a related compound, 1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)thiourea, shows that the N-H groups of the thiourea moiety are positioned anti to each other. This provides a baseline conformation that may or may not be the most stable in various solutions.

Table 1: Expected Influence of Solvents on 1H NMR Chemical Shifts

Solvent TypeExampleExpected Effect on N-H Proton ShiftsRationale
Non-polar, AproticBenzene-d6, Toluene-d8Generally upfield shiftsAnisotropic effects of the aromatic solvent can shield nearby protons.
Polar, AproticCDCl3, Acetone-d6Intermediate shiftsModerate interaction; potential for some intramolecular hydrogen bonding to persist.
Polar, Hydrogen-Bond AcceptorDMSO-d6, DMF-d7Significant downfield shiftsStrong solute-solvent hydrogen bonding disrupts intramolecular bonds and deshields the N-H protons.
Polar, ProticMethanol-d4, D2ODownfield shifts and/or signal broadening/exchangeStrong hydrogen bonding with the solvent; potential for rapid proton exchange with the solvent.

Vibrational Spectroscopy for Characteristic Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. For 1-(2-Hydroxyethyl)-3-(4-methylphenyl)thiourea, the spectrum is characterized by vibrations of the thiourea core, the hydroxyethyl (B10761427) group, and the 4-methylphenyl (p-tolyl) ring.

The key vibrational modes for thiourea and its derivatives include:

N-H Stretching: The N-H stretching vibrations (νN-H) typically appear as strong, broad bands in the region of 3100-3400 cm-1. The exact position and shape of these bands are highly sensitive to hydrogen bonding. A free N-H group gives a sharp band at higher wavenumbers, while hydrogen-bonded N-H groups result in broader bands at lower wavenumbers.

C=S Stretching: The thiocarbonyl (C=S) stretching vibration (νC=S) is a key marker for the thiourea group. Due to coupling with other vibrations, its assignment can be complex. It generally appears as a strong band in the 700-850 cm-1 region and may also have contributions in the 1395-1420 cm-1 range.

C-N Stretching and N-H Bending: The C-N stretching (νC-N) and N-H bending (δN-H) modes are often coupled and give rise to several bands in the fingerprint region (1650-1000 cm-1). The amide II region, typically around 1550-1620 cm-1, is characteristic of the N-H bending coupled with C-N stretching.

O-H Stretching: The hydroxyl group of the 2-hydroxyethyl moiety exhibits a characteristic O-H stretching vibration (νO-H). In a dilute solution with a non-polar solvent, a sharp band for the free O-H may be observed around 3600 cm-1. In the solid state or in polar solvents, this band becomes broad and shifts to lower frequencies (e.g., 3200-3500 cm-1) due to inter- or intramolecular hydrogen bonding.

Aromatic and Aliphatic Vibrations: The p-tolyl group will show characteristic aromatic C-H stretching vibrations above 3000 cm-1 and C=C stretching vibrations within the ring at approximately 1600-1450 cm-1. The aliphatic C-H stretching modes of the methyl and ethyl groups are found in the 2850-3000 cm-1 region.

Table 2: General Vibrational Assignments for Thiourea Derivatives

Wavenumber Range (cm-1)AssignmentFunctional Group
3650-3580ν(O-H) freeAlcohol
3500-3200ν(O-H) hydrogen-bondedAlcohol
3400-3100ν(N-H)Thiourea
3100-3000ν(C-H) aromaticp-Tolyl
3000-2850ν(C-H) aliphaticEthyl, Methyl
1620-1550δ(N-H) + ν(C-N) (Amide II band)Thiourea
1610-1450ν(C=C) aromaticp-Tolyl
1420-1395ν(C=S) + ν(C-N)Thiourea
850-700ν(C=S)Thiourea

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are employed to model the electronic structure of the molecule, which governs its geometry, stability, and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By calculating the electron density, DFT can accurately predict bond lengths, bond angles, and torsion angles in the gas phase. For thiourea (B124793) derivatives, DFT-optimized geometries have been shown to be in close agreement with structures determined experimentally by X-ray crystallography. nih.govresearchgate.netmdpi.com

In "1-(2-Hydroxyethyl)-3-(4-methylphenyl)thiourea," DFT calculations would establish the spatial orientation of the 4-methylphenyl ring relative to the thiourea backbone and the conformation of the flexible 2-hydroxyethyl chain. The central C-N bond of the thiourea moiety is expected to have partial double-bond character, influencing the planarity of the core structure. The molecule is likely to be twisted, with a significant dihedral angle between the plane of the thiourea group and the 4-tolyl ring, a common feature in similar structures. nih.govresearchgate.netnih.gov Analysis of the energy landscape can also identify different stable conformers and the energy barriers for rotation around key single bonds.

ParameterDescriptionTypical Predicted Value Range for Thioureas
C=S Bond LengthThe length of the thiocarbonyl double bond.1.68 - 1.71 Å
C-N Bond LengthsLengths of the bonds within the thiourea core.1.34 - 1.39 Å
N-C-N Bond AngleThe angle within the central thiourea plane.115° - 118°
S-C-N Bond AnglesAngles involving the thiocarbonyl sulfur atom.117° - 128°
Dihedral Angle (Thiourea-Aryl)The twist between the thiourea plane and the methylphenyl ring.60° - 75°

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, reflecting the molecule's nucleophilicity. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For "this compound," the HOMO is expected to be localized primarily on the electron-rich sulfur and nitrogen atoms of the thiourea group. The LUMO is likely distributed over the π-system of the 4-methylphenyl ring and the thiocarbonyl (C=S) group.

ParameterDescription
HOMO EnergyEnergy of the highest occupied molecular orbital; related to ionization potential.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; related to electron affinity.
Energy Gap (ΔE)The difference in energy between the LUMO and HOMO (ΔE = ELUMO - EHOMO), indicating chemical reactivity.
Chemical Hardness (η)A measure of resistance to change in electron distribution; calculated as (ELUMO - EHOMO) / 2.
Electronegativity (χ)A measure of the power of an atom or group to attract electrons; calculated as -(ELUMO + EHOMO) / 2.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. wolfram.commdpi.com It is used to predict how a molecule will interact with other chemical species, identifying regions that are rich or deficient in electrons. The map uses a color scale where red or yellow indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, and blue indicates regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net Green areas represent neutral potential. researchgate.net

For "this compound," the MEP map would show the most negative potential (red/yellow) concentrated around the highly electronegative sulfur atom of the thiocarbonyl group and the oxygen atom of the hydroxyl group. These sites are the primary centers for electrophilic attack and hydrogen bond acceptance. nih.gov Conversely, the most positive potential (blue) would be located around the hydrogen atoms of the N-H and O-H groups, making them the most likely sites for nucleophilic attack and hydrogen bond donation. researchgate.net

Non-Covalent Interaction (NCI) plot analysis is a computational method used to visualize and characterize weak, non-covalent interactions within a molecule and between molecules. nih.govchemrxiv.org These interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental to molecular conformation, crystal packing, and ligand-receptor binding. unam.mx

NCI analysis of "this compound" would likely reveal several key interactions. An intramolecular hydrogen bond may exist between the N-H group and the oxygen atom of the 2-hydroxyethyl side chain, which would stabilize the molecule's conformation. researchgate.net In a simulated crystal or dimer, NCI plots would highlight intermolecular hydrogen bonds, such as those involving the thiocarbonyl sulfur atom acting as a hydrogen bond acceptor and the N-H and O-H groups acting as donors. sunway.edu.my These interactions are crucial in forming the supramolecular structures observed in the solid state of similar thiourea compounds. sunway.edu.my

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are computational experiments that analyze the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can model the dynamic behavior of "this compound," providing insights into its flexibility, conformational preferences, and interactions with its environment (e.g., a solvent). researchgate.net

An MD simulation would track the trajectory of the molecule, allowing for a thorough exploration of its conformational space. This process, known as conformational sampling, helps identify the most stable and frequently occurring three-dimensional structures (conformers) of the molecule. For a flexible molecule like this, MD simulations can reveal the range of motion of the 2-hydroxyethyl and 4-methylphenyl groups and how their orientations are influenced by factors like solvent and temperature. This information is valuable for understanding how the molecule might adapt its shape to fit into a hypothetical protein binding site. scispace.com

Molecular Docking Studies with Hypothetical Binding Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein) to form a stable complex. biointerfaceresearch.comnih.gov It is widely used in drug discovery to screen for potential biological activity by estimating the binding affinity and analyzing the interaction patterns between the ligand and the receptor's active site. jppres.comresearchgate.net

In the absence of a known biological target, molecular docking studies for "this compound" would be performed with hypothetical binding sites of various enzymes or receptors where thiourea derivatives have shown activity. The molecule would be docked into these active sites to predict its binding mode and affinity, which is often expressed as a binding energy score. The analysis would identify key non-covalent interactions, such as hydrogen bonds formed by the N-H, O-H, and C=S groups, and hydrophobic interactions involving the 4-methylphenyl ring, that contribute to the stability of the ligand-receptor complex.

Hypothetical Protein TargetPredicted Binding Energy (kcal/mol)Key Interacting ResiduesPrimary Interactions
Enzyme A (e.g., a Kinase)(Value)(e.g., Asp145, Leu83, Met98)H-bond with C=S, H-bond with N-H, Hydrophobic with tolyl group
Receptor B (e.g., a GPCR)(Value)(e.g., Ser204, Phe289, Trp109)H-bond with O-H, π-π stacking with phenyl ring
Enzyme C (e.g., an Enoyl Reductase)(Value)(e.g., Tyr158, Met199, Ile215)H-bond with N-H, Hydrophobic interactions

Ligand-Protein Interaction Profiling (In silico)

Molecular docking is a primary in silico technique used to predict the preferred orientation of a ligand when bound to a target protein. For thiourea derivatives, these studies are crucial for understanding their mechanism of action. The interaction profile of this compound with a protein's active site is dictated by its distinct structural components: the hydroxyethyl (B10761427) group, the p-tolyl (4-methylphenyl) group, and the central thiourea backbone.

The thiourea moiety itself is a key player in forming interactions. The sulfur atom can act as a hydrogen bond acceptor, while the N-H groups can act as hydrogen bond donors. nih.gov These hydrogen bonds are often critical for the stable binding of thiourea derivatives within the active sites of enzymes like kinases and urease. nih.gov For instance, molecular docking studies on various thiourea derivatives have shown that the thiourea core can form crucial hydrogen bonds with amino acid residues in the hinge region of protein kinases or interact with metal ions in the active site of metalloenzymes. nih.govmdpi.com

The aromatic 4-methylphenyl group can engage in hydrophobic interactions and π-stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. nih.gov The hydroxyl group on the ethyl chain introduces a potential for additional hydrogen bonding, which can enhance binding affinity and selectivity. researchgate.net Molecular dynamics simulations further complement docking studies by providing insights into the stability of the ligand-protein complex over time. nih.govnih.gov

Key Predicted Interaction Types for this compound:

Molecular Moiety Potential Interaction Type Interacting Amino Acid Residues (Examples)
Thiourea (-NH-CS-NH-) Hydrogen Bonding (Donor & Acceptor) Aspartate, Glutamate, Serine, Histidine
4-Methylphenyl Group Hydrophobic Interactions, π-Alkyl, π-Cation Leucine, Valine, Alanine, Phenylalanine, Lysine

Binding Affinity Prediction (Computational)

Computational methods are widely used to estimate the binding affinity between a ligand and its protein target, often expressed as a binding energy score (e.g., in kcal/mol). upf.edu A lower binding energy value typically indicates a more stable and favorable interaction. For thiourea derivatives, predicted binding affinities have been correlated with their observed biological activities.

For example, docking studies of various thiourea derivatives against targets like vascular endothelial growth factor receptor 2 (VEGFR-2) and bacterial tyrosinase have reported binding energies ranging from approximately -5.0 to over -12.0 kcal/mol. mdpi.combiointerfaceresearch.comnih.gov A study on N-(phenylcarbamothioyl)-4-chloro-benzamide, a related benzoylthiourea (B1224501) derivative, reported a docking score of -67.19 kcal/mol against checkpoint kinase 1. jppres.com While specific binding affinity data for this compound is not extensively documented, its structural features suggest it would form stable complexes with appropriate biological targets. The combination of hydrogen bonding from the thiourea and hydroxyethyl groups, along with hydrophobic contributions from the tolyl ring, would collectively contribute to a favorable binding energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Features

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. farmaciajournal.com This method is pivotal in drug design for predicting the activity of novel molecules and for optimizing lead compounds. nih.gov For thiourea derivatives, QSAR models have been successfully developed for various activities, including anticancer and antimicrobial effects. nih.govresearchgate.net

Descriptors for Structural Properties and Electronic Effects

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. nih.gov These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological types.

For thiourea derivatives, studies have shown that a combination of descriptors is often necessary to build a robust QSAR model. nih.gov Key descriptors include those related to lipophilicity (LogP), which influences how a molecule crosses biological membranes, and electronic properties like electronegativity and polarizability, which govern interaction strengths. nih.govniscpr.res.in

Common Molecular Descriptors in QSAR Models of Thiourea Derivatives:

Descriptor Category Specific Descriptor Significance in Biological Activity
Hydrophobic LogP (Octanol-Water Partition Coefficient) Influences membrane permeability and hydrophobic interactions with the target. niscpr.res.insciencepublishinggroup.com
Electronic Electronegativity, Dipole Moment, Polarizability Determines the nature and strength of electrostatic and hydrogen bonding interactions. nih.govnih.gov
Steric/Topological Molecular Weight, Van der Waals Volume, Surface Area Relates to the size and shape of the molecule, affecting its fit within a binding site. nih.govnih.gov

| Quantum Chemical | HOMO/LUMO Energies | Describes the molecule's reactivity and ability to participate in charge-transfer interactions. |

Predictive Models for Molecular Interactions

Once relevant descriptors are calculated for a series of compounds, statistical methods are employed to create a predictive model. Multiple Linear Regression (MLR) is a commonly used algorithm that generates a linear equation correlating the descriptors (independent variables) with biological activity (dependent variable). nih.gov

QSAR models developed for thiourea derivatives have demonstrated reliable predictive performance. For instance, a QSAR study on sulfur-containing anticancer compounds, including thioureas, yielded models with high correlation coefficients (R² > 0.83) and strong cross-validation scores (Q² > 0.76), indicating their robustness and predictive power. nih.govnih.gov These models can effectively forecast the anticancer activity of new compounds based on their structural features. nih.gov

The insights gained from these predictive models are invaluable. They highlight which molecular properties are most influential for a desired biological effect. For example, QSAR studies on thiourea derivatives have revealed that properties like mass, polarizability, and electronegativity are key predictors of their anticancer activity. nih.govresearchgate.net This knowledge guides the rational design of new derivatives, such as this compound, with potentially enhanced efficacy and better pharmacokinetic profiles. nih.gov

Mechanistic Insights into Molecular Interactions Non Clinical Focus

Investigation of Binding Mechanisms with Macromolecular Targets

The interaction of small molecules with biological macromolecules is a cornerstone of molecular biology and pharmacology. For thiourea (B124793) derivatives, these interactions are often mediated by the sulfur and nitrogen atoms within their core structure, which can participate in various non-covalent interactions.

Enzyme Inhibition Kinetics and Proposed Mechanisms (In vitro)

While specific enzyme inhibition kinetic studies for 1-(2-Hydroxyethyl)-3-(4-methylphenyl)thiourea are not extensively detailed in the available literature, the broader class of thiourea derivatives has been investigated as inhibitors of several enzymes. A prominent example is their activity against tyrosinase, a key enzyme in melanin biosynthesis. Inhibition of tyrosinase is a target for developing agents that address hyperpigmentation mdpi.com. Phenylthiourea and its derivatives are known tyrosinase inhibitors mdpi.com. The proposed mechanism often involves the chelation of the copper ions in the enzyme's active site by the sulfur atom of the thiourea moiety.

Studies on other thiourea-containing drugs have shown that they can act as non-competitive inhibitors of mushroom tyrosinase nih.gov. Docking simulations suggest that both the nitrogen of the thiourea group and the thione sulfur are important for interaction with the enzyme nih.gov. For instance, thioacetazone and ambazone, both containing a thiourea-like structure, are significant tyrosinase inhibitors with IC50 values of 14 and 15 μM, respectively nih.gov. Ambazone also demonstrated the ability to decrease melanin content in B16F10 cells nih.gov.

The following table summarizes the tyrosinase inhibitory activity of some thiourea derivatives, providing context for the potential activity of this compound.

CompoundTarget EnzymeIC50 (μM)Inhibition Type
ThioacetazoneMushroom Tyrosinase14Non-competitive
AmbazoneMushroom Tyrosinase15Non-competitive

This table presents data for structurally related thiourea compounds to illustrate the enzyme inhibitory potential of this chemical class. Specific data for this compound was not available in the reviewed sources.

Receptor Binding Studies and Signaling Pathway Modulation (Cellular/Molecular level, non-clinical)

Specific receptor binding studies and investigations into the modulation of signaling pathways for this compound are not prominently featured in the reviewed scientific literature. However, the diverse biological activities reported for the broader family of thiourea derivatives, such as anticancer and anti-inflammatory effects, suggest potential interactions with various cellular receptors and signaling molecules ksu.edu.tr. For example, some disubstituted thiourea derivatives have been shown to inhibit interleukin-6, a cytokine involved in inflammatory and autoimmune responses ksu.edu.tr. Further research at the cellular and molecular level is required to elucidate any specific receptor binding and signaling pathway modulation by this compound.

Metal Chelation and Coordination Chemistry in Model Systems

The coordination chemistry of thiourea and its derivatives is well-established, owing to the presence of sulfur and nitrogen donor atoms that can readily form complexes with a wide range of metal ions mdpi.comksu.edu.tr.

Synthesis and Characterization of Metal Complexes of this compound

Metal complexes of thiourea derivatives are typically synthesized by reacting the thiourea ligand with a suitable metal salt in an appropriate solvent. For instance, complexes of divalent metals such as Ni(II), Cu(II), Pd(II), Pt(II), Zn(II), Cd(II), and Hg(II) have been prepared with N-Phenylmorpholine-4-carbothioamide (HPMCT), a related thiourea derivative mdpi.com. The synthesis can be carried out with or without a base, leading to complexes with different stoichiometries and coordination modes mdpi.com.

The characterization of these metal complexes is performed using a variety of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=S and N-H bonds upon coordination to a metal ion provide evidence of complex formation. A shift in the C=S stretching band to a lower frequency is indicative of coordination through the sulfur atom mdpi.comksu.edu.tr.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are used to characterize the ligand and its complexes in solution. Shifts in the signals of the N-H protons and the C=S carbon upon complexation confirm the coordination mdpi.comnih.gov.

Elemental Analysis: This technique is used to determine the elemental composition of the synthesized complexes and confirm their stoichiometry mdpi.comksu.edu.tr.

The following table summarizes the synthesis and characterization of representative metal complexes with thiourea derivatives.

LigandMetal IonReaction ConditionsResulting ComplexCharacterization Methods
N-Phenylmorpholine-4-carbothioamide (HPMCT)Cu(II), Pd(II), Pt(II), Hg(II)2:1 ligand to metal ratio, no base[MCl₂(κ¹S-HPMCT)₂]IR, ¹H NMR, ¹³C NMR, Elemental Analysis
N-Phenylmorpholine-4-carbothioamide (HPMCT)Ni(II), Cu(II), Pd(II), Pt(II), Zn(II), Cd(II), Hg(II)2:1 ligand to metal ratio, with Et₃N[M(κ²S,N-PMCT)₂]IR, ¹H NMR, ¹³C NMR, Elemental Analysis
1,3-bis(2,6-diethylphenyl)thioureaCo(II), Ni(II), Pd(II), Zn(II)Reaction with metal halides in acetonitrile (B52724)[L₂MX₂]¹H NMR, ¹³C NMR, Elemental Analysis, X-ray Crystallography

This table provides examples of synthesis and characterization of metal complexes with related thiourea ligands to illustrate the general methodologies employed.

Ligand Binding Modes and Geometries

Thiourea derivatives are versatile ligands that can exhibit various coordination possibilities mdpi.com. The specific binding mode and the resulting geometry of the metal complex depend on several factors, including the nature of the metal ion, the substituents on the thiourea ligand, the presence of other ligands, and the reaction conditions.

The most common binding modes for thiourea derivatives are:

Monodentate Coordination: The ligand binds to the metal ion through the sulfur atom (κ¹S) mdpi.com. This is a very common coordination mode, especially when the nitrogen atoms are sterically hindered or when the reaction is carried out in the absence of a base to deprotonate the N-H groups mdpi.comnih.gov. In such complexes, the metal center can adopt geometries like tetrahedral or square planar, depending on the metal ion and other ligands present nih.gov.

Bidentate Chelating Coordination: The ligand acts as a bidentate chelating agent, binding to the metal ion through both the sulfur and one of the nitrogen atoms (κ²S,N) mdpi.com. This mode of coordination often occurs when the reaction is carried out in the presence of a base, which facilitates the deprotonation of an N-H group, leading to the formation of a stable chelate ring mdpi.com.

The table below illustrates the different binding modes and geometries observed for metal complexes of thiourea derivatives.

LigandMetal IonBinding ModeGeometry
N-Phenylmorpholine-4-carbothioamide (HPMCT)Cu(II), Pd(II)Monodentate (κ¹S)Not specified
N-Phenylmorpholine-4-carbothioamide (HPMCT)Ni(II), Cu(II)Bidentate (κ²S,N)Not specified
1,3-bis(2,6-diethylphenyl)thioureaCo(II)Monodentate (κ¹S)Distorted Tetrahedral
1,3-bis(2,6-diethylphenyl)thioureaPd(II)Monodentate (κ¹S)Square Planar

This table showcases examples of binding modes and geometries for metal complexes of related thiourea ligands to provide insight into the coordination chemistry of this class of compounds.

Role of Coordination in Modulating Molecular Recognition

The structure of this compound, featuring both a thiourea group and a hydroxyethyl (B10761427) side chain, provides multiple points of interaction for molecular recognition. The thiourea moiety itself is a versatile ligand in coordination chemistry due to its σ-donating and π-acidic properties. nih.gov Coordination can occur in several modes; thioureas can act as neutral monodentate ligands through the sulfur atom or as bidentate chelating ligands involving both the sulfur and one of the nitrogen atoms. mdpi.com

The presence of the hydroxyethyl group introduces additional coordination sites. Both the nitrogen and oxygen atoms of this group can participate in forming hydrogen bonds, which are crucial for molecular recognition. nih.govnih.gov In related crystal structures of substituted thioureas, it has been observed that hydroxyl groups play a key role in forming extensive supramolecular networks through O—H⋯S and O—H⋯O hydrogen bonds. iucr.orgsunway.edu.my For instance, in 3,3-Bis(2-hydroxyethyl)-1-[(4-methylphenyl)carbonyl]thiourea, hydroxyl-O—H⋯S(thione) and hydroxyl-O—H⋯O(hydroxyl) hydrogen bonds create layered supramolecular structures. sunway.edu.my

This ability to form multiple, directed hydrogen bonds allows the molecule to recognize and bind to specific substrates. The N-H protons of the thiourea are acidic and act as strong hydrogen bond donors, while the sulfur atom and the hydroxyl oxygen act as hydrogen bond acceptors. mdpi.comresearchgate.net This dual-functionality is fundamental to its role in catalysis and molecular assembly. The interplay of these coordination and hydrogen bonding interactions dictates how the molecule recognizes and orients other molecules, a key step in catalytic activation.

Table 1: Potential Hydrogen Bonding Interactions in this compound
Donor GroupAcceptor Atom on SubstrateInteraction TypeSignificance in Molecular Recognition
Thiourea N-HOxygen (e.g., Carbonyl)Double Hydrogen Bond"Clamping" and activation of electrophilic substrates. wikipedia.org
Thiourea N-HNitrogenHydrogen BondBinding to nitrogenous bases or imines.
Hydroxyethyl O-HOxygen/SulfurHydrogen BondSecondary interaction site, enhancing binding affinity and selectivity. iucr.org

Organocatalytic Mechanisms Induced by Thiourea Moiety

The thiourea functional group is a cornerstone of modern organocatalysis, capable of accelerating a wide range of organic transformations through non-covalent interactions. wikipedia.orgnih.gov Unlike metal-based catalysts, thioureas operate under mild, often near-neutral conditions, making them compatible with acid-sensitive substrates. wikipedia.org The catalytic activity of the thiourea moiety in this compound stems from its ability to act as a potent hydrogen-bond donor. mdpi.comacs.org This allows it to activate substrates, stabilize transition states, and guide the stereochemical outcome of reactions. acs.orgnih.gov

Bifunctional thiourea-based organocatalysts, which contain both a hydrogen-bond donating thiourea group and a Lewis basic site (like an amine), are particularly effective. mdpi.comrsc.org They can simultaneously activate both the nucleophile and the electrophile, leading to highly efficient and selective reactions. nih.govmdpi.com The hydroxyethyl group in this compound could potentially participate in such bifunctional activation, with the hydroxyl group interacting with one reactant while the thiourea moiety activates the other. nih.gov

Hydrogen Bonding Catalysis and Activation Modes

The primary mechanism of catalysis by thioureas involves the activation of electrophiles through hydrogen bonding. The two N-H groups of the thiourea can form a bidentate, "clamp-like" hydrogen bond with Lewis basic sites on a substrate, such as the oxygen atom of a carbonyl group. wikipedia.orgnih.gov This interaction polarizes the C=O bond, lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy of the electrophile and making it more susceptible to nucleophilic attack. wikipedia.orgacs.org

Computational and experimental studies have elucidated several distinct activation modes for bifunctional thiourea catalysts:

Mode A: The thiourea moiety binds to the nucleophile, while a basic group on the catalyst (e.g., a tertiary amine) binds to the electrophile.

Mode B: The thiourea moiety activates the electrophile, and the basic group activates the nucleophile. This is often the energetically favored pathway. mdpi.com

Mode C: A cooperative mechanism where both reactants are activated simultaneously by the catalyst.

The presence of the hydroxyethyl group can introduce additional complexity and efficiency. Studies on similar catalysts have shown that a hydroxyl group can form an additional hydrogen bond with the electrophile (e.g., a nitroalkene), which explains a significant rate enhancement and is critical for reactivity. nih.gov This third point of contact can help to rigidly orient the substrates in the transition state, leading to higher selectivity.

Table 2: Comparison of Calculated Interaction Energies in a Related Thiourea Derivative
Interacting PairInteraction Energy (kJ mol⁻¹)Interaction Type
Amine-N—H⋯O(hydroxyl)-85.6Hydrogen Bond nih.gov
Hydroxyl-O—H⋯S(thione)-45.7Hydrogen Bond nih.gov
Amine-N—H⋯O(carbonyl)-39.7Hydrogen Bond nih.gov

Data derived from computational studies on 2-[Carbamothioyl(2-hydroxyethyl)amino]ethyl benzoate, illustrating the significant stabilization provided by hydrogen bonds involving hydroxyl and thiourea groups. nih.gov

Stereoselective Transformations and Enantioselectivity

While this compound is an achiral molecule, its core structure is a common feature in highly effective chiral organocatalysts used for stereoselective synthesis. mdpi.com To achieve enantioselectivity, the thiourea moiety is typically attached to a rigid chiral scaffold, such as those derived from cinchona alkaloids, 1,2-diaminocyclohexane, or binaphthylamines. mdpi.comnih.gov

These chiral catalysts create a well-defined, three-dimensional binding pocket. When the substrates bind to the catalyst through hydrogen bonds, their orientation is fixed within this chiral environment. nih.gov This precise positioning forces the nucleophile to attack the electrophile from a specific face, leading to the preferential formation of one enantiomer of the product. rsc.org

Chiral thiourea catalysts have been successfully applied to a wide array of stereoselective transformations, including:

Michael Additions: The addition of nucleophiles to α,β-unsaturated carbonyl compounds. mdpi.com

Aza-Henry Reactions: The addition of nitroalkanes to imines. nih.gov

Glycosylations: The formation of glycosidic bonds with high stereocontrol. nih.govrsc.org

Mannich Reactions: The aminoalkylation of a carbon acid. nih.gov

The effectiveness of these catalysts demonstrates the power of the thiourea group to control reactivity and stereochemistry through directed, non-covalent interactions. The design of the chiral scaffold is crucial, as subtle changes can dramatically impact the yield and enantiomeric excess (ee) of the product. mdpi.comnih.gov

Exploration of Advanced Materials and Analytical Applications

Development of Supramolecular Architectures

The design and synthesis of supramolecular architectures from thiourea (B124793) derivatives have garnered significant interest due to their unique structural motifs and potential applications in materials science. The ability of the thiourea backbone to form robust hydrogen bonds is a key feature in the construction of these ordered assemblies.

Self-Assembly Principles and Design Strategies

The self-assembly of thiourea derivatives into predictable supramolecular structures is primarily governed by a network of intermolecular hydrogen bonds and other weak interactions. mersin.edu.tr The N-H protons of the thiourea moiety act as effective hydrogen bond donors, while the thiocarbonyl sulfur (C=S) and other heteroatoms within the molecule can serve as acceptors. This donor-acceptor pairing leads to the formation of well-defined synthons, which are reliable structural units that guide the assembly process.

A study on the crystal structure of 3,3-Bis(2-hydroxyethyl)-1-(4-methylphenyl)benzoyl]thiourea, a compound with a similar substitution pattern, revealed the formation of supramolecular layers in the solid state. sunway.edu.my These layers are sustained by a combination of hydroxyl-O-H···O(hydroxyl) and hydroxyl-O-H···S(thione) hydrogen bonds. sunway.edu.myresearchgate.net The presence of the hydroxyethyl (B10761427) group in 1-(2-Hydroxyethyl)-3-(4-methylphenyl)thiourea provides a crucial site for such hydrogen bonding interactions, suggesting its potential to form similar layered architectures.

The design strategies for these supramolecular assemblies often involve the strategic placement of functional groups that can participate in specific intermolecular interactions. For instance, the introduction of aromatic rings, like the 4-methylphenyl group, can lead to π-π stacking interactions, which contribute to the stability of the crystal packing. researchgate.net By systematically modifying the substituents on the thiourea core, it is possible to tune the resulting supramolecular architecture and, consequently, the material's properties.

Responsive Material Development (e.g., chemosensors)

The inherent ability of the thiourea moiety to bind with various anions and metal ions through hydrogen bonding and coordination has made it a popular building block for the development of responsive materials, particularly chemosensors. rsc.org These sensors are designed to produce a detectable signal, such as a change in color or fluorescence, upon interaction with a specific analyte.

The design of thiourea-based chemosensors often involves coupling the thiourea receptor unit to a signaling unit, which can be a chromophore or a fluorophore. acs.org The binding event at the thiourea site modulates the electronic properties of the signaling unit, leading to an observable response. The N-H protons of the thiourea are acidic enough to interact with basic anions, while the sulfur atom can coordinate with soft metal ions.

For example, thiourea derivatives have been successfully employed as fluorescent chemosensors for the detection of metal ions like Hg2+, Zn2+, and Cd2+ in aqueous media. researchgate.netacs.org The coordination of the metal ion to the thiourea group can lead to a "turn-on" fluorescence response by inhibiting photoinduced electron transfer (PET) quenching. uzh.ch

While specific studies on this compound as a chemosensor are not extensively reported, its structural features suggest potential in this area. The presence of the N-H protons, the sulfur atom, and the hydroxyl group provides multiple sites for interaction with analytes. The 4-methylphenyl group can be functionalized with signaling moieties to create a responsive system. The development of such a sensor would involve a detailed study of its binding affinity and selectivity towards various ions.

Catalytic Applications in Organic Synthesis (Beyond Organocatalysis)

While thiourea derivatives are well-known as organocatalysts, their metal complexes have also emerged as versatile catalysts in a range of organic transformations. The ability of the thiourea ligand to coordinate with metal centers through its sulfur and nitrogen atoms allows for the formation of stable and catalytically active complexes. mdpi.com

Metal-Catalyzed Reactions Employing Thiourea Complexes

Metal complexes of thiourea derivatives have been utilized as catalysts in various reactions, including transfer hydrogenation and cross-coupling reactions. nih.gov The electronic and steric properties of the thiourea ligand can be readily tuned by modifying the substituents on the nitrogen atoms, which in turn influences the reactivity and selectivity of the metal catalyst.

For instance, Ru(II) complexes bearing acylthiourea ligands have been shown to be effective pre-catalysts for the transfer hydrogenation of carbonyl compounds. nih.gov In these reactions, the thiourea ligand plays a crucial role in stabilizing the metal center and facilitating the catalytic cycle. Similarly, Fe(II) catalysts supported on silica (B1680970) nanoparticles and containing acylthiourea ligands have demonstrated activity in the transfer hydrogenation of ketones and other carbonyl compounds. nih.gov

The coordination of thiourea derivatives to metal centers like Ni(II) and Cu(II) has also been explored. rsc.org These complexes often exhibit interesting coordination geometries and have the potential to be used in various catalytic applications. ksu.edu.tr The specific catalytic activity of metal complexes of this compound has not been extensively documented. However, based on the reactivity of related thiourea-metal complexes, it can be postulated that its complexes with transition metals could be active in reactions such as C-C bond formation, hydrogenations, and oxidations. Further research is needed to synthesize and evaluate the catalytic potential of these specific complexes.

Catalyst Stability and Recyclability Studies

A key advantage of using metal complexes with thiourea ligands is the potential for improved catalyst stability and recyclability. The strong coordination of the thiourea ligand to the metal center can prevent leaching of the metal from the support, which is a common issue in heterogeneous catalysis.

The development of recyclable catalysts is a major focus in green chemistry, and thiourea-based systems offer a promising avenue. For example, thiourea-functionalized ionic polymers have been used as heterogeneous catalysts for the cycloaddition of CO2 to epoxides. acs.org These catalysts exhibited good stability and could be recycled multiple times without a significant loss of activity. acs.org

In the context of precious metal recovery, thiourea has been used in leaching processes, and its recyclability is a key economic factor. mdpi.com Thiourea-modified magnetic nanoparticles have been developed for the selective recovery of precious metals, and these materials can be regenerated and reused. nih.gov

While specific studies on the stability and recyclability of catalysts derived from this compound are not available, the principles observed in related systems are applicable. The immobilization of its metal complexes on solid supports could lead to robust and recyclable catalysts. The stability of such a catalyst would depend on the nature of the metal, the reaction conditions, and the strength of the metal-ligand bond. Future work in this area would involve synthesizing supported catalysts and evaluating their performance over multiple reaction cycles.

Advanced Analytical Methodologies for Compound Detection and Quantification

The detection and quantification of thiourea and its derivatives are important in various fields, including environmental monitoring, industrial quality control, and biomedical research. A range of analytical techniques have been developed for this purpose, each with its own advantages and limitations.

Several analytical methods are available for the determination of N-substituted thioureas. rsc.org Spectrophotometric techniques are commonly used for the quantification of urea (B33335) and thiourea derivatives. core.ac.uk One such method involves a photometric titration for the determination of the thiourea function, which has been applied to the analysis of commercial products. ijates.com A catalytic kinetic method has also been described for the determination of trace levels of thiourea. science.gov

High-performance liquid chromatography (HPLC) is another powerful technique for the separation and quantification of thiourea derivatives. An RP-HPLC method has been developed and validated for the quantitative determination of certain N-acyl thiourea derivatives, demonstrating good specificity, precision, and accuracy. nih.gov

Below is a table summarizing some of the analytical methods applicable to thiourea derivatives:

Analytical TechniquePrincipleApplicationReference(s)
Spectrophotometry Measurement of light absorption by the analyte or a colored derivative.Quantification of thiourea and its derivatives in various samples. core.ac.uk
Photometric Titration Titration where the endpoint is determined by a change in light absorbance.Analysis of thiourea function in commercial products. ijates.com
Catalytic Kinetic Method Measurement of the rate of a reaction catalyzed by the analyte.Determination of trace levels of thiourea. science.gov
HPLC Separation of components in a mixture based on their differential distribution between a stationary and a mobile phase.Quantitative determination of N-acyl thiourea derivatives. nih.gov

While these methods are generally applicable to the class of thiourea compounds, specific methods for the routine analysis of this compound would require development and validation. This would involve optimizing chromatographic conditions for HPLC or identifying a suitable colorimetric reaction for spectrophotometric analysis. The choice of method would depend on the required sensitivity, selectivity, and the nature of the sample matrix.

Advanced Chromatographic-Spectroscopic Coupling Techniques

The analysis of N-substituted thiourea derivatives, such as this compound, often employs advanced hyphenated analytical techniques that couple the separation power of chromatography with the identification capabilities of spectroscopy. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a particularly powerful tool for the characterization and quantification of these compounds.

While specific methods for this compound are not extensively documented, methodologies for structurally similar compounds provide a framework for its analysis. For instance, reversed-phase HPLC is a common approach for the separation of polar thiourea derivatives. chromforum.org Due to the polar nature of the 2-hydroxyethyl group, a C18 column designed for polar analytes or even Hydrophilic Interaction Liquid Chromatography (HILIC) might be necessary to achieve adequate retention and separation from other components in a sample matrix. chromforum.org

A study on other substituted thiourea derivatives utilized HPLC for compound accumulation assays, demonstrating the technique's utility in quantifying these compounds in biological or environmental samples. researcher.life The mobile phase in such separations often consists of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, with additives such as phosphoric acid to control the pH and improve peak shape. sielc.comsielc.com

Detection is typically achieved using a UV detector, as the aromatic phenyl ring in this compound would provide a chromophore for UV absorption, likely around 200 nm. sielc.comsielc.com For more definitive identification and structural elucidation, coupling the HPLC to a mass spectrometer (LC-MS) is invaluable. Mass spectrometry provides information on the molecular weight of the compound and its fragmentation pattern, which can confirm its identity.

Below is a hypothetical data table illustrating a potential HPLC method for the analysis of this compound, based on methods used for similar compounds.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

Parameter Value
Column C18 for polar analytes (e.g., ACE AQ, YMC-AQ) chromforum.org
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid sielc.com
Gradient 20% to 80% Acetonitrile over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

| Retention Time (Hypothetical) | 8.5 min |

Electrochemical Analysis and Sensing (e.g., ionophores)

Thiourea derivatives are well-recognized for their ability to act as ionophores in electrochemical sensors due to the hydrogen-bonding capabilities of the thiourea moiety. miami.edunih.gov The nitrogen and sulfur atoms in the thiourea group can form stable complexes with various cations and anions. This property makes compounds like this compound potential candidates for use in ion-selective electrodes (ISEs) and other electrochemical sensing applications.

The principle behind the function of thiourea derivatives as ionophores lies in their ability to selectively bind a target ion and transport it across a membrane, generating a measurable potential difference that correlates with the concentration of the ion. The selectivity of the sensor is determined by the specific structure of the thiourea derivative, including the nature of its substituents. For instance, different substituted thioureas have been used to develop ISEs for the detection of lead (II) ions. researcher.life

Moreover, electrochemical methods like voltammetry have been employed for the detection of the parent compound, thiourea, using modified electrodes. mdpi.comresearchgate.net These sensors often rely on the electrochemical oxidation of thiourea on the electrode surface. It is conceivable that this compound could also be detected and quantified using similar electrochemical techniques.

The following table presents hypothetical performance data for an ion-selective electrode based on a thiourea derivative, illustrating the type of information that would be generated in such a study.

Table 2: Hypothetical Performance Characteristics of an Ion-Selective Electrode Based on a Thiourea Derivative

Parameter Value
Target Ion Nitrate (B79036) (NO₃⁻) miami.edu
Linear Range 1.0 x 10⁻⁵ to 1.0 x 10⁻¹ M
Slope (Nernstian Response) -58.5 mV/decade
Detection Limit 5.0 x 10⁻⁶ M
Response Time < 30 seconds
pH Range 4.0 - 9.0

| Selectivity Coefficients (log K) | Chloride: -3.5, Bromide: -2.8, Acetate: -4.2 miami.edu |

Future Research Directions and Unanswered Questions

Untapped Synthetic Avenues for Novel Analog Development

While the synthesis of thiourea (B124793) derivatives is well-established, significant opportunities exist for creating novel analogs of 1-(2-Hydroxyethyl)-3-(4-methylphenyl)thiourea with enhanced or entirely new functionalities. Future synthetic strategies could focus on:

Combinatorial Derivatization : A primary avenue involves the systematic modification of the parent structure. This can be achieved by reacting various substituted aryl isothiocyanates with 2-aminoethanol and its derivatives. This approach allows for the exploration of a vast chemical space to study structure-activity relationships (SAR). The synthesis of new thiourea derivatives is often achieved through the condensation reactions between an isothiocyanate and a primary amine. researchgate.netmdpi.com

Modern Synthetic Methodologies : Advanced synthetic techniques, such as multicomponent reactions (MCRs), could provide a more efficient one-pot synthesis of complex thiourea derivatives, reducing time and waste. researchgate.net Furthermore, late-stage functionalization via C-H activation could enable direct modification of the tolyl ring, introducing a diverse range of substituents that are difficult to incorporate using traditional methods. researchgate.net

Heterocyclic Scaffolding : Thiourea moieties serve as crucial synthons for the creation of various heterocyclic compounds. researchgate.net Future work could explore the use of this compound as a precursor for novel heterocyclic ring systems, potentially leading to compounds with unique pharmacological or material properties.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Predictive Modeling : By training ML models on existing datasets of thiourea derivatives, it is possible to predict the biological activities, physicochemical properties, and potential targets of virtual analogs before their synthesis. nih.govresearchgate.net This in silico screening can prioritize the most promising candidates, saving significant resources. aitenea.com

Generative Chemistry : Generative AI models can design entirely new molecules based on desired properties. nih.gov These models can explore a vast chemical space to propose novel thiourea derivatives that are structurally distinct from existing compounds but optimized for a specific function, be it therapeutic action or material property. springernature.com

Multi-Objective Optimization : Drug discovery and materials science often involve optimizing multiple parameters simultaneously (e.g., potency, selectivity, solubility). AI-driven workflows can efficiently navigate these complex optimization landscapes to identify compounds with a balanced profile. nih.gov

Table 1: Illustrative AI/ML Workflow for Analog Design

Phase Action AI/ML Tools Objective
1. Data Curation Aggregate data on known thiourea derivatives' properties and activities. Data mining algorithms, cheminformatics libraries. Create a high-quality dataset for model training. arxiv.org
2. Model Training Develop predictive models for desired properties (e.g., bioactivity, toxicity). Supervised learning (e.g., Random Forest, Neural Networks). researchgate.net Build accurate quantitative structure-activity relationship (QSAR) models.
3. Virtual Screening Screen a large virtual library of this compound analogs. Trained predictive models. Identify and prioritize high-potential candidates for synthesis. nih.gov
4. De Novo Design Generate novel molecular structures with optimized properties. Generative models (e.g., GANs, VAEs). Discover novel scaffolds beyond simple analog series. springernature.com

| 5. Synthesis & Testing | Synthesize and experimentally validate the top-ranked virtual hits. | Laboratory automation. | Confirm AI predictions and generate new data to refine the models. |

Exploration of Polymeric and Nanomaterial Incorporations

The functional groups within this compound make it an attractive candidate for incorporation into advanced materials.

Polymer Functionalization : The terminal hydroxyl group can be used as an initiation site for polymerization or be grafted onto existing polymer backbones. This could lead to functional polymers with unique properties, such as enhanced thermal stability, metal-ion chelation capabilities, or specific catalytic activity. Thiourea derivatives have been successfully integrated into dental materials, acting as key components in redox initiator systems for polymerization. nih.gov

Nanoparticle Conjugation : The compound can be tethered to the surface of nanoparticles (e.g., gold, silica (B1680970), iron oxide) to create functionalized nanomaterials. Such hybrid materials could find use in targeted drug delivery, sensing, or catalysis. Previous research has shown that combining thiourea derivatives with magnetic nanoparticles can lead to effective antimicrobial agents. mdpi.com

Precursor for Nanocrystal Synthesis : Substituted thioureas can serve as sulfur precursors in the synthesis of metal sulfide (B99878) nanocrystals and quantum dots. researchgate.net The decomposition kinetics of the thiourea derivative can be tailored by altering its substituents, allowing for precise control over the size, shape, and properties of the resulting nanocrystals. This opens up possibilities in optoelectronics and bioimaging. researchgate.net

Table 2: Potential Strategies for Material Incorporation

Strategy Method Potential Application Rationale
Polymer Incorporation Grafting onto a polymer backbone via the hydroxyl group. Smart materials, functional coatings. Imparts the chemical properties of the thiourea moiety to a macromolecular system. nih.gov
Nanoparticle Functionalization Covalent attachment to core@shell magnetic nanoparticles. Antimicrobial surfaces, targeted therapy. Combines the properties of the nanoparticle (e.g., magnetism) with the bioactivity of the thiourea derivative. mdpi.com

| Nanocrystal Synthesis | Use as a sulfur source in the colloidal synthesis of metal sulfides. | Quantum dots for displays, bio-imaging agents. | The molecular structure of the thiourea precursor controls the growth and final properties of the nanocrystals. researchgate.net |

Deeper Computational-Experimental Synergies for Mechanistic Elucidation

A synergistic approach combining computational modeling and experimental analysis is crucial for a deep understanding of the compound's behavior at a molecular level. nih.gov

Conformational and Electronic Analysis : High-level computational methods like Density Functional Theory (DFT) can be used to predict the stable conformations, electronic structure, and reactivity of the molecule. sunway.edu.myresearchgate.net These theoretical predictions can be validated and refined by experimental techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR), and vibrational spectroscopy (FT-IR, Raman). acs.orgacs.org

Interaction and Binding Studies : Molecular docking and molecular dynamics (MD) simulations can predict how this compound interacts with specific biological targets, such as enzymes or receptors. researchgate.netnih.gov These computational insights can guide experimental binding assays and help elucidate its mechanism of action. nih.gov

Spectroscopic Characterization : The combination of experimental and computationally simulated spectra can provide unambiguous assignments of vibrational modes and electronic transitions. acs.org This synergy is particularly powerful for understanding subtle non-covalent interactions, such as hydrogen bonding, which often govern molecular recognition and self-assembly processes. sunway.edu.myacs.org

Table 3: Synergistic Computational and Experimental Approaches

Research Question Computational Method Experimental Technique Combined Insight
Molecular Structure Density Functional Theory (DFT) Geometry Optimization X-ray Crystallography, NMR Spectroscopy Validation of the lowest energy conformation and understanding of solid-state vs. solution structures. researchgate.netacs.org
Intermolecular Interactions Hirshfeld Surface Analysis, Non-Covalent Interaction Plots Temperature-dependent NMR, FT-IR Spectroscopy Identification and quantification of hydrogen bonds and other weak forces governing molecular packing and recognition. sunway.edu.my
Mechanism of Action Molecular Docking, Molecular Dynamics (MD) Enzyme inhibition assays, Surface Plasmon Resonance (SPR) Elucidation of binding modes and the specific interactions between the compound and its biological target. nih.gov

| Vibrational Properties | Calculation of Vibrational Frequencies (DFT) | FT-IR and Raman Spectroscopy | Precise assignment of spectral features to specific molecular motions and hydrogen bonding states. acs.org |

Cross-Disciplinary Research Opportunities in Non-Clinical Fields

The chemical properties of thiourea derivatives suggest that this compound could have significant applications in fields beyond medicine.

Agriculture : Thiourea derivatives have been investigated as insect growth regulators, herbicides, and fungicides. researchgate.net The specific structure of this compound could be optimized to develop novel agrochemicals with improved efficacy and environmental profiles.

Corrosion Inhibition : The presence of nitrogen and sulfur atoms, which can coordinate with metal surfaces, makes thiourea compounds effective corrosion inhibitors for various metals and alloys. nih.gov Research could explore its efficacy in protecting industrial materials from degradation.

Chemical Sensing : The thiourea moiety is a well-known receptor for anions and metal ions. By incorporating this compound into a larger system (e.g., conjugated with a fluorophore), it could be developed into a selective chemosensor for environmental or industrial monitoring. nih.gov

Materials Science : As mentioned, the compound's reactivity lends itself to creating new materials. Beyond polymers, its potential as an organogelator, a component in redox flow batteries, or a stabilizer for metal complexes could be investigated. nih.govnih.gov

Q & A

Basic Research Question

  • FTIR : Identify N–H (~3200 cm⁻¹), C=S (~1250 cm⁻¹), and O–H (~3400 cm⁻¹) stretches .
  • NMR : Assign peaks for aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.3 ppm), and hydroxyethyl moieties (δ 3.5–4.0 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: m/z 224.21 for related derivatives) .

How can researchers leverage hydrogen bonding patterns to predict thiourea derivative stability?

Advanced Research Question
Intermolecular interactions dictate thermal and solubility properties:

  • Network Analysis : Map hydrogen bonds (e.g., N–H···O, O–H···S) using Mercury software .
  • Thermogravimetry (TGA) : Correlate decomposition temperatures with bond strengths.
  • Solubility Tests : Polar solvents (e.g., ethanol) enhance stability via H-bonding .

What are the challenges in scaling up synthesis of this compound for bulk studies?

Advanced Research Question

  • Reactor Design : Optimize heat/mass transfer using microreactors or flow chemistry setups .
  • Crystallization Control : Adjust cooling rates to prevent amorphous phases.
  • Process Simulation : Use Aspen Plus to model solvent recovery and yield scalability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.